6-(4-氟苯基)吡啶-2-甲酸

概述

描述

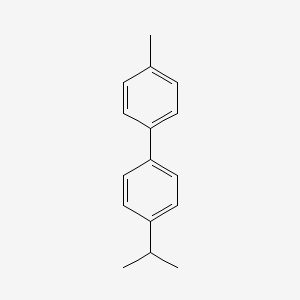

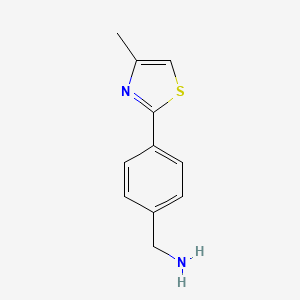

6-(4-Fluorophenyl)picolinic acid is a derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group at the second position. The addition of a 4-fluorophenyl group at the sixth position may influence the compound's chemical reactivity and physical properties, potentially making it useful for various applications in chemistry and materials science.

Synthesis Analysis

The synthesis of picolinic acid derivatives can be achieved through various methods. For instance, the synthesis of 6-phosphoryl picolinic acid derivatives has been reported, which are used as europium and terbium sensitizers . Although not directly related to 6-(4-Fluorophenyl)picolinic acid, these methods could potentially be adapted for the synthesis of fluorophenyl derivatives. Additionally, the synthesis of 6-phenylethynyl picolinic acid through biotransformation and chemical synthesis has been demonstrated, which involves the conversion of 6-bromopicolinic acid to its corresponding ester and subsequent reactions . This approach could be modified to introduce a fluorophenyl group instead of the phenylethynyl moiety.

Molecular Structure Analysis

The molecular structure of picolinic acid derivatives is characterized by the presence of a pyridine ring and various substituents that can influence the compound's properties. For example, the crystal structures of amides derived from picolinic acid reveal a preference for cis amide geometry, which could be relevant for understanding the structural aspects of 6-(4-Fluorophenyl)picolinic acid . The influence of substituents on the pyridine ring is also evident in the diverse metal-organic frameworks and coordination polymers formed by 4-(3-carboxyphenyl)picolinic acid .

Chemical Reactions Analysis

Picolinic acid derivatives participate in various chemical reactions, including coupling reactions to form amides and the formation of coordination compounds . The presence of a fluorophenyl group in 6-(4-Fluorophenyl)picolinic acid could affect its reactivity in such reactions, potentially leading to novel compounds with unique properties. The synthesis of novel fluoropicolinate herbicides through cascade cyclization also highlights the reactivity of fluorinated picolinic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives are influenced by their molecular structure. For instance, the photophysical measurements of phosphoryl picolinic acid derivatives show that their emission intensity and quantum yields vary depending on the substituents present . Similarly, the thermal properties of phenylethynyl-terminated picolinic acid derivatives indicate that the pyridine moiety's electron-withdrawing capability can affect the reaction temperatures in polymerization processes . These findings suggest that the physical and chemical properties of 6-(4-Fluorophenyl)picolinic acid would be worth investigating, as the fluorophenyl group could impart unique characteristics to the compound.

科学研究应用

合成和化学性质

6-(4-氟苯基)吡啶-2-甲酸一直是化学合成研究的重点。例如,Lee 和 Chi(1999 年)开发了一种制备(氟甲基)吡啶基取代胺的方法,涉及氟离子取代和芳基化,这与 6-(4-氟苯基)吡啶-2-甲酸衍生物的合成有关 (Lee 和 Chi,1999)。同样,Johnson 等人(2015 年)报道了新型氟吡啶甲酸酯除草剂的合成,这表明了此类化合物的农业应用 (Johnson 等人,2015)。

在配位化学和催化中的应用

该化合物的衍生物已在配位化学中得到探索。Andres 和 Chauvin(2011 年)研究了 6-膦酰吡啶-2-甲酸作为铕和铽敏化剂,展示了它们在发光和配位化学应用中的潜力 (Andres 和 Chauvin,2011)。

生物降解和环境影响

已经对包括 6-(4-氟苯基)吡啶-2-甲酸在内的吡啶-2-甲酸衍生物的生物降解进行了研究。Zhang 等人(2019 年)研究了吡啶-2-甲酸的微生物降解,这对于了解其环境影响和潜在的生物修复策略至关重要 (Zhang 等人,2019)。

光学和电子应用

在光电领域,Xiao 等人(2009 年)合成了一个含有吡啶-2-甲酸衍生物的铱配合物,展示了其在聚合物发光器件中的应用 (Xiao 等人,2009)。这展示了 6-(4-氟苯基)吡啶-2-甲酸在开发用于电子应用的高级材料中的潜力。

安全和危害

The safety information for 6-(4-Fluorophenyl)picolinic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

未来方向

While specific future directions for 6-(4-Fluorophenyl)picolinic acid are not provided in the search results, related compounds have been studied for their potential as novel synthetic auxin herbicides . These compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .

属性

IUPAC Name |

6-(4-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEVXEKXCIBZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610616 | |

| Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorophenyl)picolinic acid | |

CAS RN |

863704-60-3 | |

| Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)